3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . It is also recognized for its role as a positive allosteric modulator of AMPA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminobenzenesulfonamide derivatives with chloroacetyl chloride in the presence of a base . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission . This modulation can have various therapeutic effects, including cognitive enhancement and neuroprotection .
Comparison with Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar pharmacological properties.
IDRA-21: A compound with cognitive-enhancing properties due to its modulation of AMPA receptors.
Uniqueness: 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its dual role as both a therapeutic agent and a research tool. Its ability to modulate AMPA receptors sets it apart from other benzothiadiazine derivatives, making it a valuable compound in neuroscience research .
Properties
CAS No. |
446-62-8 |
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Molecular Formula |
C8H8Cl2N2O2S |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
6,7-dichloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-4,11-12H,1H3 |
InChI Key |
XKFWNSMNSIGNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=CC(=C(C=C2S(=O)(=O)N1)Cl)Cl |
Origin of Product |
United States |
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